molecular formula C9H6ClNOS B1646302 1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone

1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone

Cat. No.: B1646302
M. Wt: 211.67 g/mol
InChI Key: GOADXEZFBWBZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone (CAS 61700-71-8) is a chemical compound with the molecular formula C9H6ClNOS and a molecular weight of 211.67 g/mol . This reagent serves as a versatile synthetic intermediate and key building block in medicinal chemistry research, particularly for constructing novel heterocyclic compounds. The benzothiazole core is a privileged scaffold in drug discovery, known for conferring significant biological activity to molecules . Recent scientific investigations into benzothiazole derivatives have highlighted their potential as inhibitors of viral proteases, providing a valuable research pathway for the development of antiviral agents . Researchers utilize this compound to synthesize and evaluate new chemical entities for various therapeutic areas. As a solid, it requires specific storage conditions in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

1-(2-chloro-1,3-benzothiazol-5-yl)ethanone

InChI

InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3

InChI Key

GOADXEZFBWBZKY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)Cl

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

X-ray Crystallography for Three-Dimensional Structural DeterminationIf a suitable single crystal of the compound could be grown, X-ray crystallography would offer unambiguous determination of its three-dimensional molecular structure. This technique would provide precise bond lengths, bond angles, and information about the planarity and packing of the molecules in the crystal lattice.

Without access to primary research data from these analytical methods for 1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone, a detailed and scientifically accurate article on its characterization cannot be generated at this time.

Preclinical Biological Evaluation and Mechanistic Investigations of 1 2 Chlorobenzo D Thiazol 5 Yl Ethanone Derivatives

Antimicrobial Efficacy Profiling

The antimicrobial properties of 1-(2-chlorobenzo[d]thiazol-5-yl)ethanone derivatives have been extensively studied, revealing their potential to combat a variety of pathogenic microorganisms.

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives were evaluated for their in vitro antibacterial efficacy against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netarabjchem.org Many of these synthesized compounds exhibited moderate to excellent activity against the selected bacterial strains. researchgate.netarabjchem.org

In other studies, various thiazole (B1198619) derivatives have shown significant inhibitory effects. For example, some compounds demonstrated good activity against E. coli and Bacillus cereus. mdpi.com The antibacterial potency of these derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For some derivatives, MIC values have been reported in the range of 0.17 to >3.75 mg/mL, with B. cereus being particularly sensitive. nih.gov The broad-spectrum nature of this activity underscores the potential of these compounds in addressing the challenge of bacterial infections. tandfonline.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Bacterial Strain Type Activity Observed Reference
Staphylococcus aureus Gram-Positive Moderate to Excellent researchgate.netarabjchem.org
Streptococcus pyogenes Gram-Positive Moderate to Excellent researchgate.net
Bacillus subtilis Gram-Positive Active nih.gov
Escherichia coli Gram-Negative Moderate to Good researchgate.netmdpi.comtandfonline.com
Pseudomonas aeruginosa Gram-Negative Moderate Activity researchgate.nettandfonline.com
Klebsiella pneumoniae Gram-Negative Moderate Activity tandfonline.com

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. researchgate.netarabjchem.org Studies have shown that these compounds can effectively inhibit the growth of various fungal pathogens. For instance, newly synthesized derivatives have been screened against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.netarabjchem.org

The investigation of antifungal activity has revealed that many of these compounds possess moderate to good inhibitory effects. tandfonline.com Some thiazole derivatives have demonstrated very strong antifungal effects against Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov This potent activity suggests that these compounds could be promising candidates for the development of new antifungal agents. nih.govmdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Fungal Pathogen Activity Observed Reference
Candida albicans Moderate to Excellent researchgate.nettandfonline.comnih.gov
Aspergillus niger Moderate to Excellent researchgate.nettandfonline.com
Aspergillus clavatus Moderate to Excellent researchgate.net
Aspergillus flavus Moderate Activity tandfonline.com
Monascus purpureus Moderate Activity tandfonline.com
Penicillium citrinum Moderate Activity tandfonline.com

The antimicrobial activity of thiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. arabjchem.org One of the proposed mechanisms of action is the inhibition of protein synthesis. It is suggested that thiazole-containing compounds can bind to the complex formed between 23S rRNA and ribosomal protein L11, thereby disrupting the function of GTP-dependent elongation factors. arabjchem.org

Another potential mechanism relates to the inhibition of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication and transcription. nih.gov Some thiazole derivatives have shown potent inhibitory activity against these enzymes. nih.gov Furthermore, it has been suggested that the antifungal action of some derivatives may involve interference with the fungal cell wall structure or the cell membrane. nih.gov

Anti-Cancer and Antiproliferative Potentials

Derivatives of this compound have also emerged as a promising class of compounds with significant anticancer and antiproliferative properties.

A substantial body of research has focused on evaluating the cytotoxic effects of these derivatives against a variety of human cancer cell lines. In vitro studies using assays like the MTT assay have demonstrated that these compounds can effectively inhibit the proliferation of cancer cells.

For example, certain thiazole derivatives have shown cytotoxic activity against breast cancer cell lines (MCF-7), liver cancer cell lines (HepG2), and colon cancer cell lines (HCT116). ekb.egmdpi.com The half-maximal inhibitory concentration (IC50) values for some of these compounds have been found to be in the low micromolar range, indicating potent anticancer activity. ekb.egmdpi.com Furthermore, some derivatives have exhibited significant activity against lung cancer cell lines (A-549) and ovarian cancer cell lines. frontiersin.orgresearchgate.netnih.gov

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

Cancer Cell Line Cancer Type Activity Observed Reference
A549 Lung Cancer Potent Activity frontiersin.orgnih.gov
Bel7402 Liver Cancer Moderate Activity researchgate.net
HCT-8 Intestinal Cancer Moderate Activity researchgate.net
MCF-7 Breast Cancer Potent Cytotoxic Effect ekb.egfrontiersin.org
MDA-MB-231 Breast Cancer Notable Cytotoxic Effect frontiersin.org
A2780 Ovarian Cancer Remarkable Cytotoxic Activity frontiersin.org
KF-28 Ovarian Cancer Notable Cytotoxicity frontiersin.org
HeLa Cervical Cancer Potent Activity frontiersin.org
HCT116 Colon Cancer Cytotoxic Effect ekb.eg
HepG2 Liver Cancer Cytotoxic Effect ekb.egmdpi.com

To understand the mechanisms underlying their anticancer effects, researchers have investigated the ability of these derivatives to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. Studies have shown that some of these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. mdpi.com

Mechanistic studies have revealed that certain derivatives can induce G1-phase or G2/M phase arrest in the cell cycle of cancer cells. nih.govresearchgate.net Furthermore, some compounds have been found to disrupt the mitochondrial membrane potential, a key event in the apoptotic process. nih.gov The induction of apoptosis is often associated with the cleavage of PARP1 and caspase 3, as well as changes in the levels of pro-apoptotic and anti-apoptotic proteins like Bim and Bcl-2. ukrbiochemjournal.org These findings suggest that this compound derivatives exert their anticancer effects by promoting cell death and inhibiting cell proliferation through well-defined molecular pathways. nih.govmdpi.com

Identification of Key Molecular Targets and Signaling Pathways Involved in Anti-Cancer Activity

Derivatives of the benzothiazole (B30560) scaffold, closely related to this compound, have been identified as potent anticancer agents that exert their effects by modulating various critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. nih.govresearchgate.net Preclinical investigations have pinpointed several key molecular targets and pathways.

A significant body of research points to the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is crucial for regulating cell growth and survival, and its aberrant activation is a hallmark of many cancers. mdpi.com Certain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have been shown to inhibit this pathway, leading to G1-phase cell cycle arrest and the induction of apoptosis. nih.gov The mechanism involves the dual inhibition of Anaplastic Lymphoma Kinase (ALK) and the PI3K/AKT cascade. nih.gov Thiazole-based compounds have demonstrated direct inhibitory effects on key kinases within this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling necessary for tumor progression. nih.gov

In addition to the PI3K/AKT/mTOR axis, other protein kinases are prominent targets. nih.gov Studies have explored thiazole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Casein Kinase 2 (CK2), all of which are pivotal in cell cycle regulation and proliferation. nih.gov For instance, certain 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines act as potent blockers of Aurora A and B enzymes, leading to atypical mitotic activities. nih.gov

Furthermore, some benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives have been found to inhibit Topoisomerase IIα (TopoIIα). researchgate.net This enzyme is essential for managing DNA topology during replication and transcription; its inhibition leads to DNA damage, cell cycle arrest, and apoptosis. researchgate.net The pro-apoptotic effects of these derivatives are also linked to the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. mdpi.com By disrupting the balance of these proteins, the compounds can trigger programmed cell death in cancer cells. mdpi.commdpi.com

Table 1: Key Molecular Targets and Signaling Pathways for Anti-Cancer Activity of Benzothiazole Derivatives

Molecular Target/PathwayMechanism of ActionDerivative ClassReference
PI3K/AKT/mTOR Pathway Inhibition of key kinases (PI3K, AKT, mTOR), disrupting cell growth and survival signals.Quinazolinones, bis-dithiazoles nih.govnih.gov
ALK/PI3K/AKT Pathway Dual inhibition of Anaplastic Lymphoma Kinase and the PI3K/AKT cascade.6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-ones nih.gov
Topoisomerase IIα (TopoIIα) Inhibition of enzyme activity, leading to DNA damage and apoptosis.Benzothiazole-based 1,3,4-thiadiazoles researchgate.net
Aurora Kinases (A & B) Blockade of enzyme function, causing suppression of histone H3 phosphorylation and mitotic defects.4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines nih.gov
VEGFR-2 Inhibition of vascular endothelial growth factor receptor-2, affecting angiogenesis.2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones mdpi.com
Bcl-2 Family Proteins Modulation of pro- and anti-apoptotic proteins to trigger programmed cell death.2-substituted thiazole-4[5H]-one derivatives mdpi.com

Exploration of Other Preclinical Pharmacological Activities

Beyond their anticancer potential, derivatives of the this compound scaffold have been investigated for a range of other pharmacological activities in preclinical settings.

Benzothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov The therapeutic potential stems from their ability to modulate multiple targets associated with neurodegeneration. One well-studied benzothiazole, Riluzole, exerts neuroprotective effects by acting as a voltage-gated sodium channel blocker and inhibiting glutamate (B1630785) release. nih.gov

Newer derivatives have been designed as multi-target-directed ligands. A key strategy involves the dual inhibition of cholinesterase (ChE) enzymes and histamine (B1213489) H₃ receptors (H₃R). nih.gov By inhibiting ChE, these compounds increase the levels of the neurotransmitter acetylcholine, counteracting the cholinergic deficit observed in Alzheimer's patients. Simultaneously, as H₃R antagonists or inverse agonists, they can modulate the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin, which is believed to have a synergistic effect on improving cognitive function. nih.gov

The anti-inflammatory properties of thiazole and benzothiazole derivatives have been extensively documented. mdpi.comnih.gov The primary mechanism involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). nih.gov By blocking these enzymes, the compounds prevent the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Some derivatives, such as 5,6-diarylimidazo[2,1-b]thiazoles, have been identified as selective inhibitors of the COX-2 enzyme, which is an attractive profile for reducing inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Furthermore, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to suppress the production of pro-inflammatory cytokines. nih.govrsc.org In cellular models, these compounds effectively inhibit the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov

Table 2: Anti-inflammatory Targets of Benzothiazole Derivatives

Inflammatory TargetEffect of InhibitionDerivative ClassReference
Cyclooxygenase (COX-1/COX-2) Decreased production of prostaglandins.Diphenylthiazole–thiazolidinone hybrids, 5,6-diarylimidazo[2,1-b]thiazoles nih.gov
Lipoxygenase (LOX) Decreased production of leukotrienes.N-aryl-4-aryl-1,3-thiazole-2-amines nih.gov
Pro-inflammatory Cytokines (NO, IL-6, TNF-α) Reduced release from immune cells like macrophages.Indole-2-formamide benzimidazole[2,1-b]thiazoles nih.govrsc.org

Antitubercular Activity

The benzothiazole nucleus is a recognized scaffold for the development of potent agents against Mycobacterium tuberculosis. rsc.org Derivatives have demonstrated significant activity, including against drug-resistant strains. researchgate.net One identified mechanism of action is the targeting of the type II NADH dehydrogenase (NDH-2) enzyme in the mycobacterial respiratory pathway. nih.gov A series of 2-mercaptobenzothiazole (B37678) derivatives were found to inhibit NDH-2, disrupting the electron transport chain essential for bacterial survival. nih.gov

Other studies have focused on 2-amino benzothiazole derivatives identified from whole-cell screening. nih.govbiorxiv.org While the precise target of some of these series remains to be fully elucidated, they have shown excellent bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis in macrophage models. biorxiv.org

Table 3: Antitubercular Activity of Selected Benzothiazole Derivatives

Derivative ClassMolecular TargetActivity ProfileReference
2-Mercaptobenzothiazoles Type II NADH dehydrogenase (NDH-2)Potent bactericidal response and NDH-2 inhibition. nih.gov
2-Amino Benzothiazoles Not fully elucidated (potential LepB pathway involvement)Bactericidal against replicating, non-replicating, and intracellular Mtb. nih.govbiorxiv.orgbiorxiv.org
2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-ones Not specifiedActivity against H37Rv strain of M. tuberculosis. researchgate.net

Anticonvulsant Properties

Benzothiazole derivatives have been widely investigated for their potential as anticonvulsant agents, representing a promising area for the development of new antiepileptic drugs. nih.goveurekaselect.com Preclinical evaluation of these compounds is commonly performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents, which represent generalized tonic-clonic and absence seizures, respectively. nih.govresearchgate.net

Several series of novel benzothiazole derivatives, including those coupled with sulfonamide groups, have demonstrated significant protection in both MES and scPTZ tests. nih.gov The well-known benzothiazole drug Riluzole also possesses a phenytoin-like spectrum of anticonvulsant activity. nih.gov The anticonvulsant profile of these compounds suggests they may act by modulating neuronal excitability, a core mechanism in seizure generation. nih.goveurekaselect.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of benzothiazole derivatives. Across various therapeutic applications, several key structural features have been identified that influence potency and selectivity.

For antitubercular activity , SAR studies on 2-amino benzothiazoles revealed that substitutions on the benzothiazole ring significantly impact efficacy. biorxiv.org For example, adding a methyl group at position 5 or dimethyl groups at positions 4 and 5 did not improve activity. biorxiv.org The nature of the heterocyclic ring is also critical; replacing the benzothiazole with a methylated pyrazole (B372694) or pyrimidine (B1678525) resulted in a loss of activity. biorxiv.org

In the context of anti-inflammatory activity, SAR of diphenylthiazole–thiazolidinone hybrids showed that the substituent on the thiazolidinone ring dictates COX-1/COX-2 inhibitory potency. Replacing a five-membered thiophene (B33073) ring with pyridine (B92270) or phenyl rings was found to significantly increase COX-1 inhibitory activity. nih.gov

For anticonvulsant properties , SAR analysis of N-[4-(benzothiazole-2-yl) phenyl] benzene (B151609) sulfonamide derivatives indicated that substitutions on the N-phenyl ring were more favorable than on the 4-position of that ring. nih.govresearchgate.net Furthermore, among halogen substitutions on the benzene sulfonamide moiety, a para-chloro group conferred better activity than para-bromo or para-fluoro groups. nih.gov Hydrophobicity also plays a role, with a para-nitro group on a distal phenyl ring being favored in the MES model over a para-hydroxyl group, likely by altering bioavailability. researchgate.net

Regarding anticancer activity , SAR studies of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated that substitutions on the benzylidene ring influence cytotoxic potency. mdpi.com A derivative with both methoxy (B1213986) and hydroxyl groups on this ring exhibited the highest activity against MCF-7 breast cancer cells. mdpi.com Conversely, replacing the hydroxyl group with an acetoxy group led to moderated cytotoxic activity. mdpi.com

These studies collectively highlight that modifications at various positions of the benzothiazole core and its linked moieties can be systematically tuned to enhance a desired pharmacological effect, providing a roadmap for the rational design of future therapeutic agents.

In-depth Analysis of this compound Derivatives Reveals Gaps in Current Preclinical Research

Despite a broad interest in the biological activities of benzothiazole compounds, a comprehensive preclinical evaluation and detailed mechanistic investigation of derivatives based on the specific scaffold this compound are not available in current scientific literature. Extensive searches of chemical and biological research databases did not yield specific studies that systematically explore the structure-activity relationships (SAR) of this particular family of compounds as per the requested detailed outline.

While the benzothiazole nucleus is a well-recognized "privileged structure" in medicinal chemistry, featured in compounds with a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities, research has been concentrated on other specific benzothiazole-containing scaffolds. researchgate.netnih.govresearchgate.netnih.gov

The specific compound, this compound, and its derivatives appear to be an under-researched area. Consequently, a detailed analysis of the impact of substituent variations on the benzothiazole core, the influence of modifications to the ethanone (B97240) moiety on biological potency, and the correlation between electronic and steric factors for this specific class of molecules cannot be constructed from existing published data.

General principles from related benzothiazole derivatives can offer some insights. For instance, research on other benzothiazole series has shown that substitutions on the benzothiazole ring can significantly modulate biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system, influencing how the molecule interacts with biological targets. researchgate.net Similarly, modifications to side chains attached to the benzothiazole core are a common strategy to optimize potency and pharmacokinetic properties. researchgate.net

However, without specific studies on this compound derivatives, any discussion on their SAR would be speculative and not based on direct scientific evidence. The scientific community has yet to publish research that would allow for a detailed discussion as specified in the requested outline sections:

Computational Chemistry and Theoretical Studies on 1 2 Chlorobenzo D Thiazol 5 Yl Ethanone

Quantum Chemical Investigations

Quantum chemical methods are employed to model the electronic and structural properties of a molecule, offering insights that complement experimental data. These theoretical calculations are fundamental to predicting molecular behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comaimspress.com By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and a variety of electronic properties. niscpr.res.in For 1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to optimize the molecular geometry to its lowest energy state. niscpr.res.in

This optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's stability and conformation. Furthermore, DFT is used to calculate global reactivity descriptors, which quantify the chemical reactivity and kinetic stability of the molecule. mdpi.com These descriptors are derived from the energies of the frontier molecular orbitals.

Table 1: Key Global Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (I) I = -EHOMO Energy required to remove an electron.
Electron Affinity (A) A = -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η) A measure of the molecule's polarizability.

These parameters are typically calculated following DFT-based determination of HOMO and LUMO energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining chemical reactivity and electronic properties. mdpi.com The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that the molecule is more reactive. mdpi.com For this compound, the distribution of the HOMO and LUMO across the benzothiazole (B30560) ring, the chloro group, and the ethanone (B97240) moiety would reveal the regions most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
EHOMO -6.85
ELUMO -2.40

Note: These values are illustrative and would need to be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values.

Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are likely sites for electrophilic attack. For this compound, these would likely be centered around the electronegative oxygen and nitrogen atoms. Regions of positive potential (shown in blue) are electron-deficient and are susceptible to nucleophilic attack; these are often found around hydrogen atoms. researchgate.net The MEP surface provides a comprehensive picture of the molecule's polarity and its reactive centers.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.combiointerfaceresearch.com This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

Prediction of Binding Modes and Interactions with Biological Macromolecules

For this compound, molecular docking studies would be performed to understand its potential binding modes within the active site of a target protein. Benzothiazole derivatives have been investigated as inhibitors for various protein kinases, such as p56lck, which are implicated in diseases like cancer. biointerfaceresearch.com

The docking process involves placing the ligand into the binding site of the protein and evaluating different conformations. The results reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the nitrogen atom of the thiazole (B1198619) ring or the oxygen atom of the ethanone group could act as hydrogen bond acceptors, while the aromatic rings could form hydrophobic interactions with nonpolar amino acid residues in the protein's active site. mdpi.com

Estimation of Ligand-Receptor Binding Affinities

A critical outcome of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.com This value quantifies the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity.

By comparing the docking score of this compound against a known inhibitor of a specific target, researchers can predict its potential efficacy. These simulations provide a rational basis for selecting promising compounds for further experimental testing.

Table 3: Example of Molecular Docking Results

Target Protein Ligand Binding Affinity (kcal/mol) Interacting Residues
p56lck (PDB: 1QPC) This compound -7.5 MET319, LYS273, ASP382

Note: The binding affinities and interacting residues are hypothetical examples used for illustrative purposes. Actual values depend on the specific protein target and docking software used.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical motions of atoms and molecules, providing deep insights into the dynamic behavior of biological systems over time. nih.gov In the context of drug discovery, MD simulations are instrumental in evaluating the stability of a ligand-receptor complex and exploring the conformational landscape of the ligand within the receptor's binding site. nih.govudel.edu For the compound this compound, MD simulations can elucidate the nature and persistence of its interactions with a given protein target, which is a critical step in assessing its potential as a therapeutic agent.

The typical protocol for an MD simulation of a protein-ligand complex begins with a high-quality docked pose of the ligand in the protein's active site. This initial complex is then solvated in a periodic box of explicit water molecules (e.g., TIP3P water model), and counter-ions are added to neutralize the system's charge. rsc.org The system undergoes an initial energy minimization phase to remove any steric clashes or unfavorable contacts. nih.gov This is followed by a two-stage equilibration process: first, a short simulation in the canonical (NVT) ensemble to bring the system to the desired temperature, followed by a simulation in the isothermal-isobaric (NPT) ensemble to adjust the pressure. nih.govnih.gov Finally, a long-duration "production" simulation is run, from which the trajectory data is collected for analysis. acs.org

Several key parameters are analyzed from the simulation trajectory to assess the stability of the this compound-receptor complex:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand's heavy atoms from their initial positions over time. A plateau in the RMSD plot for both the protein and the ligand indicates that the complex has reached a stable equilibrium. rsc.orgacs.org A persistently low RMSD value for the ligand (typically < 2 Å) suggests it remains stably bound in its initial pose. acs.orgresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue of the protein to identify regions of flexibility. High fluctuations in the amino acids of the binding pocket could indicate an unstable interaction with the ligand. acs.org

Interaction Analysis: The persistence of specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between this compound and the receptor's amino acids is monitored throughout the simulation. The stability of these key interactions is crucial for high binding affinity. nih.gov

This comprehensive analysis provides a dynamic picture of the binding event, confirming the stability of the docked pose and revealing the specific conformational adaptations of both the ligand and the receptor that contribute to the binding affinity.

Table 1. Representative MD Simulation Stability Parameters for a Hypothetical this compound-Receptor Complex (100 ns Simulation)
ParameterAverage ValueInterpretation
Protein RMSD (Å)1.8 ± 0.3Indicates stable protein backbone throughout the simulation.
Ligand RMSD (Å)1.5 ± 0.4Suggests the ligand remains stably bound in the active site. acs.orgresearchgate.net
Radius of Gyration (Rg) (nm)2.1 ± 0.1Shows the complex maintains a consistent, compact structure. acs.org
Key H-Bonds Occupancy (%)> 75%High occupancy indicates stable and persistent hydrogen bonding.

In Silico Predictions for Pharmacokinetic and Drug-Likeness Properties (Methodologies and Theoretical Frameworks)

In the early phases of drug discovery, in silico computational tools are essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. tandfonline.comnih.govnih.gov These predictive models help to identify candidates with favorable pharmacokinetic profiles and filter out compounds that are likely to fail in later stages, thereby saving significant time and resources. pharmaron.comacs.org For this compound, these theoretical frameworks provide a crucial preliminary assessment of its potential to become a viable drug.

The evaluation of "drug-likeness" is often the first step and is guided by established principles like Lipinski's Rule of Five and Veber's Rules. nih.govtiu.edu.iq These rules are derived from the analysis of successful orally administered drugs and define physicochemical property ranges associated with good bioavailability. lindushealth.com

Lipinski's Rule of Five: This rule of thumb states that an orally active drug generally has no more than one violation of the following criteria: a molecular weight (MW) of ≤ 500 Daltons, a lipophilicity value (LogP) of ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). lindushealth.comwikipedia.org

Veber's Rules: These rules supplement Lipinski's by considering molecular flexibility and polarity, suggesting that good oral bioavailability is also associated with having ≤ 10 rotatable bonds (NRB) and a topological polar surface area (TPSA) of ≤ 140 Ų. tiu.edu.iqunits.it

Beyond these simple rules, a variety of computational models, many based on Quantitative Structure-Property Relationships (QSPR), are used to predict specific pharmacokinetic parameters. researchgate.netbenthamscience.com Web-based platforms and software like SwissADME, admetSAR, and Molinspiration are commonly used to perform these calculations. jksus.org These tools predict a range of properties, including:

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), LogS (aqueous solubility), and TPSA. jksus.orgmdpi.com

Absorption: Prediction of human intestinal absorption (HIA) and permeability in models like Caco-2 cells. acs.org

Metabolism: Prediction of whether the compound is likely to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism.

Toxicity: Early-stage toxicity prediction, such as the Ames test for mutagenicity.

These in silico methods allow for the rapid, high-throughput screening of virtual compounds, enabling chemists to prioritize the synthesis of molecules with the most promising drug-like and pharmacokinetic profiles. tandfonline.compharmaron.com

Table 2. Predicted Physicochemical and Drug-Likeness Properties for this compound
PropertyPredicted ValueLipinski/Veber GuidelineViolations
Molecular Weight (g/mol)211.67≤ 5000
LogP (Octanol/Water Partition)2.95≤ 50
Hydrogen Bond Donors0≤ 50
Hydrogen Bond Acceptors3≤ 100
Topological Polar Surface Area (Ų)58.33≤ 1400
Number of Rotatable Bonds2≤ 100
Table 3. Predicted ADME Profile for this compound
ParameterPredictionSignificance
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantYesCompound may cross the blood-brain barrier.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
LogS (Aqueous Solubility)-3.5Moderately soluble.
Bioavailability Score0.55Indicates good probability of having drug-like properties.

Conclusions and Future Directions in Research on 1 2 Chlorobenzo D Thiazol 5 Yl Ethanone

Synthesis of Key Findings and Identification of Current Research Gaps

The significance of the benzothiazole (B30560) core is well-established, with its bicyclic structure providing a rigid framework for orienting functional groups to interact with biological targets. tandfonline.comcrimsonpublishers.com Research has shown that substitutions at various positions on the ring system, particularly at the 2-position, play a crucial role in modulating the biological activity of these derivatives. tandfonline.com The 2-chloro substituent, as seen in the target compound, is a valuable functional handle. It acts as a leaving group in nucleophilic substitution reactions, enabling the straightforward synthesis of diverse 2-substituted benzothiazoles, such as 2-amino and 2-thio derivatives, which have their own spectrum of biological activities. researchgate.netuobaghdad.edu.iq

Despite the extensive research into the benzothiazole family, a significant research gap exists specifically for 1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone. A thorough review of the scientific literature reveals a lack of dedicated studies on its synthesis, characterization, and biological properties. While synthetic routes for analogous compounds like 1-(2-aminobenzo[d]thiazol-6-yl)ethanone (B1274329) and 2-amino-5-chlorobenzothiazole (B1265905) are documented, the specific 5-acetyl isomer remains largely uncharacterized in public-domain research. uobaghdad.edu.iq This absence of data represents a clear opportunity for investigation, as the unique positioning of the chloro and acetyl groups could lead to novel structure-activity relationships and previously undiscovered therapeutic potential.

Prospects for Rational Design and Optimization of this compound-Based Therapeutics

The true potential of this compound likely lies in its utility as a scaffold for rational drug design. The compound's two key functional groups are prime candidates for chemical modification to create a library of new chemical entities for screening.

Modification at the 5-Acetyl Group: The ketone functionality of the acetyl group offers another avenue for optimization. It can be reduced to a secondary alcohol, converted to an oxime or hydrazone, or used as a handle for further carbon-carbon bond-forming reactions like the aldol (B89426) condensation. These changes would alter the polarity and steric profile of the C5-substituent, potentially influencing target binding and pharmacokinetic properties.

Computational Approaches: Modern drug discovery heavily relies on in silico methods. Molecular docking studies could be used to screen virtual libraries of derivatives based on this compound against known therapeutic targets, such as bacterial enzymes (e.g., DNA gyrase), viral proteins, or protein kinases implicated in cancer. nih.govresearchgate.netnih.gov This computational pre-screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

The table below illustrates a hypothetical rational design strategy starting from the parent compound.

Parent Compound Modification Site Reaction Type Potential Derivative Class Anticipated Impact
This compound2-Position (Chloro)Nucleophilic Substitution with R-NH₂2-Amino-benzothiazolesModulate target binding, improve solubility
This compound5-Position (Acetyl)Reduction with NaBH₄1-(2-Chlorobenzo[d]thiazol-5-yl)ethanolIntroduce hydrogen bond donor, alter polarity
This compound2-Position (Chloro)Suzuki Coupling with R-B(OH)₂2-Aryl-benzothiazolesIntroduce steric bulk, modulate electronic properties
This compound5-Position (Acetyl)Reaction with Hydroxylamine (B1172632)Acetyl Oxime DerivativesIncrease polarity, potential for new interactions

Emerging Trends and Future Avenues in Synthetic Methodologies and Chemical Biology Applied to Benzothiazoles

Future research on this compound and its derivatives will benefit from cutting-edge trends in chemical synthesis and chemical biology.

Advanced Synthetic Methods: While classical methods are effective, modern synthetic techniques offer greater efficiency and versatility. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are powerful tools for creating C-C, C-N, and C-O bonds at the 2-position, allowing for the synthesis of complex derivatives that are otherwise difficult to access. Furthermore, the adoption of flow chemistry could enable safer, more scalable, and highly optimized production of benzothiazole intermediates. Green chemistry principles, such as using less hazardous solvents or developing one-pot reactions, will also be crucial for sustainable synthesis.

Chemical Biology Applications: Beyond direct therapeutic use, benzothiazole derivatives can be developed as chemical probes to investigate biological processes. For instance, this compound could be functionalized with reporter tags like fluorophores or biotin. These probes could be used in cellular imaging or affinity chromatography experiments to identify and study the protein targets of benzothiazole-based drugs, helping to elucidate their mechanisms of action.

Broader Implications for Heterocyclic Medicinal Chemistry and the Development of Novel Chemical Entities

The systematic investigation of underexplored compounds like this compound has broader implications for the field of medicinal chemistry. Heterocyclic compounds form the backbone of a majority of all biologically active molecules and approved drugs. nih.gov Exploring the "dark matter" of chemical space—compounds that are synthetically accessible but have not been biologically profiled—is essential for the discovery of novel chemical entities (NCEs).

The study of this specific benzothiazole isomer and its derivatives contributes to a deeper understanding of structure-activity relationships within this important class of heterocycles. It allows medicinal chemists to fine-tune properties such as solubility, metabolic stability, and target selectivity, which are critical for advancing a lead compound into a viable drug candidate. nih.gov The development of new synthetic routes and the biological evaluation of these molecules will not only expand the toolkit for drug discovery but also reinforce the central role of heterocyclic chemistry in addressing unmet medical needs. Ultimately, the focused exploration of such scaffolds is a key driver for innovation in the pharmaceutical industry and the development of next-generation therapeutics. crimsonpublishers.com

Q & A

Q. What are the common synthetic routes for 1-(2-chlorobenzo[d]thiazol-5-yl)ethanone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions using α-chloroketones and thioureas as key precursors. For example, α-chloropentanedione reacts with thiobenzamide derivatives in ethanol under reflux to form the thiazole core . Optimization strategies include:
  • Catalysis : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance reaction efficiency .
  • Solvent Systems : Polar solvents (e.g., PEG-400) improve solubility and reduce side reactions .
  • Microwave Irradiation : Reduces reaction time (e.g., from 24 hours to 30 minutes) and increases yields compared to thermal methods .

Q. What spectroscopic techniques are routinely employed to confirm the structure of this compound derivatives?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.0 ppm) and carbonyl groups (δ ~190 ppm) .
  • IR Spectroscopy : Detects C=O stretches (~1680–1745 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry : HR-MS validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How is the in vitro cytotoxicity of this compound typically evaluated against cancer cell lines?

  • Methodological Answer : Cytotoxicity is assessed via the MTT assay using adherent cell lines (e.g., MCF-7 breast cancer cells):
  • Cells are incubated with derivatives (1–100 µM) for 48–72 hours.
  • Viability is quantified by formazan crystal absorbance at 570 nm.
  • IC₅₀ values are compared to reference drugs (e.g., cisplatin) for potency evaluation .

Advanced Research Questions

Q. How do computational docking studies contribute to understanding the antitumor mechanism of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins like Rab7b or kinases (c-Met, CDK1):
  • Protein Preparation : Crystal structures (PDB) are optimized by removing water and adding hydrogens.
  • Grid Box Setup : Focuses on active sites (e.g., ATP-binding pocket of kinases).
  • Scoring Functions : Binding affinities (ΔG) correlate with experimental IC₅₀ values. For example, derivatives with chlorophenyl groups show stronger hydrogen bonding with Rab7b .

Q. What strategies resolve contradictory bioactivity data across structural analogs of this compound?

  • Methodological Answer : Contradictions arise from substituent effects. Systematic approaches include:
  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., nitro vs. hydroxy groups on phenyl rings). For instance, electron-withdrawing groups enhance antimicrobial activity, while bulky alkynyl groups improve kinase inhibition .
  • ADME/Tox Prediction : Tools like admetSAR assess bioavailability and toxicity risks. High logP values (>3) may reduce solubility, explaining inconsistent in vivo results .

Q. How does the introduction of pyridine-thiazole hybrid structures enhance the compound’s kinase inhibitory profile?

  • Methodological Answer : Pyridine-thiazole hybrids target kinase ATP pockets via:
  • Dual Binding Motifs : The thiazole ring coordinates with hinge regions, while pyridine forms π-π interactions with hydrophobic residues.
  • Selectivity Modulation : Fluorophenyl substitutions (e.g., 2-fluorophenyl) reduce off-target effects on non-cancerous cells. Hybrids show nM-level inhibition against c-Met and PI3Kα .

Q. What in silico approaches predict ADME/Tox properties of novel derivatives?

  • Methodological Answer : Computational workflows include:
  • admetSAR : Predicts absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (Ames test).
  • SwissADME : Estimates logP, topological polar surface area (TPSA), and drug-likeness via Lipinski’s rules.
  • Molecular Dynamics (MD) : Simulates blood-brain barrier penetration using PMF calculations .

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